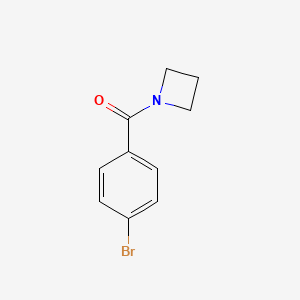

1-(4-Bromobenzoyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(4-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQKIBIXQBMKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 4 Bromobenzoyl Azetidine

Ring-Opening Reactions of the Strained Azetidine (B1206935) Core

The significant ring strain of azetidines, though less than that of three-membered aziridines, is a primary driver of their reactivity. rsc.orgnih.gov This strain energy facilitates unique chemical transformations that involve the cleavage of the N-C sigma bonds, which are not typically observed in larger, more stable heterocyclic systems. rsc.orgnih.gov The reactivity of the azetidine ring in 1-(4-bromobenzoyl)azetidine is profoundly influenced by the electron-withdrawing nature of the N-benzoyl group, which activates the ring towards nucleophilic attack.

The activated azetidine ring can be opened by a variety of nucleophiles. The efficiency and regioselectivity of these reactions depend on the nature of the nucleophile, the substitution on the azetidine ring, and the reaction conditions. nih.gov In N-acyl azetidines like this compound, the electron-withdrawing benzoyl group polarizes the C-N bonds and makes the ring's methylene (B1212753) carbons electrophilic and thus susceptible to attack.

The reaction often proceeds via an SN2-type pathway, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. iitk.ac.in For instance, N-tosylaziridines, which are electronically similar to N-benzoylazetidines, react with enolates derived from carboxylic acids to yield γ-amino acids, demonstrating a clear SN2 mechanism where the nucleophile attacks the less hindered carbon of the ring. nih.gov Similarly, thiols have been used in the enantioselective desymmetrization of N-acyl azetidines, catalyzed by a chiral phosphoric acid, to achieve ring opening. rsc.org The presence of the acyl group is crucial for activating the ring towards this type of cleavage. rsc.org

In some cases, the ring-opening can be initiated by an intramolecular nucleophile. For certain N-substituted azetidines, a pendant amide group can act as an internal nucleophile, leading to decomposition through a ring-opening mechanism. nih.govacs.org

Azetidines are known to undergo ring cleavage under acidic conditions. researchgate.net For N-acyl azetidines, acid catalysis typically involves the protonation of the amide oxygen, which further enhances the electrophilicity of the ring carbons. However, protonation of the azetidine nitrogen can also occur, which significantly activates the ring towards cleavage. nih.gov The pKa of the azetidine nitrogen is a critical factor in its stability under acidic conditions; a lower pKa can prevent protonation and subsequent decomposition. nih.gov

Studies on N-substituted azetidines have shown they can undergo an acid-mediated intramolecular ring-opening decomposition. nih.govacs.org This process is initiated by the protonation of the azetidine nitrogen, followed by a nucleophilic attack from a nearby functional group within the same molecule. nih.gov Lewis acids are also effective mediators for the regioselective ring-opening of activated azetidines. For example, the reaction of 2-aryl-N-tosylazetidines with alcohols in the presence of a Lewis acid proceeds via an SN2 mechanism to yield nonracemic amino ethers. iitk.ac.in Lanthanoid (III) triflates have also been identified as excellent catalysts for the regioselective nucleophilic ring-opening of epoxides to form azetidines, highlighting the utility of Lewis acids in managing reactions involving strained rings and amine nucleophiles. nih.govfrontiersin.org

Mechanistic studies confirm that the cleavage of the azetidine ring is driven by the release of inherent ring strain. rsc.orgnih.gov The pathway for this cleavage is highly dependent on the electronic nature of the substituent on the nitrogen atom. Electron-withdrawing groups, such as the 4-bromobenzoyl group, activate the ring for nucleophilic attack. nih.gov

Investigations into acid-mediated decomposition have utilized High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to identify key intermediates. nih.gov These studies support a mechanism where acid catalysis facilitates a rearrangement, which can be followed by the loss of a substituent and further intramolecular rearrangement to form more stable lactone or lactam structures. nih.gov

The SN2-type mechanism for nucleophilic ring-opening has been firmly established through stereochemical studies. The reaction of optically active N-tosylazetidines with alcohols results in products with an inverted absolute configuration, which is a hallmark of an SN2 pathway. iitk.ac.in This confirms that the nucleophile attacks the carbon atom from the side opposite to the C-N bond, leading to inversion of stereochemistry. iitk.ac.in

Reactions Involving the 4-Bromobenzoyl Moiety in this compound

The 4-bromobenzoyl portion of the molecule provides a distinct site for chemical modification, primarily through reactions at the carbon-bromine bond. This functionality allows for the integration of the azetidine-containing molecule into larger, more complex structures using modern cross-coupling methodologies.

The carbon-bromine bond on the phenyl ring is a classic handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov Aryl bromides are common substrates for these reactions due to their good balance of reactivity and stability.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester, to form a C(sp²)–C(sp²) bond. youtube.com The reaction of this compound with an arylboronic acid, catalyzed by a palladium complex, would yield a 1-(biphenyl-4-carbonyl)azetidine derivative. These reactions are generally carried out in the presence of a base and tolerate a wide range of functional groups. researchgate.netmdpi.com Nickel-catalyzed Suzuki couplings have also been shown to be effective for creating C(sp²)–C(sp³) bonds in the synthesis of functionalized azetidines. organic-chemistry.orgdlut.edu.cn

Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.orgwikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl substituent at the 4-position of the benzoyl ring. The mild conditions of the Sonogashira reaction make it highly valuable for the synthesis of complex molecules. wikipedia.org While aryl bromides are suitable substrates, the reaction conditions might be more demanding compared to those for aryl iodides. nih.govnih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, typically with trans selectivity. organic-chemistry.org This reaction, catalyzed by palladium, would allow for the vinylation of the 4-position of the benzoyl moiety in this compound. libretexts.org The reaction is a powerful tool for constructing substituted alkenes and has been used in the synthesis of complex natural products. youtube.com The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. beilstein-journals.org

Table 1: Overview of Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 1-(biphenyl-4-carbonyl)azetidine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | 1-((4-alkynyl)benzoyl)azetidine |

| Heck | Alkene (CH₂=CHR) | Pd Catalyst (e.g., Pd(OAc)₂), Base | 1-((4-vinyl)benzoyl)azetidine |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com Unlike electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. youtube.com The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, the benzoyl group's carbonyl is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. The carbonyl group is para to the bromine atom, which is the correct orientation to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction. youtube.com However, the activating effect of a single carbonyl group is moderate compared to a nitro group. Therefore, SNAr reactions on this compound would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., amide ions), or specialized catalysis. youtube.comnih.gov Directed SNAr reactions, where a directing group ortho to the leaving group facilitates the substitution, have been developed, but this would not apply to the para-substituted substrate. rsc.org

Functional Group Transformations and Derivatization at the Azetidine Ring

The four-membered azetidine ring, particularly when N-acylated as in this compound, is a versatile scaffold for a variety of functional group transformations. The inherent ring strain of approximately 25.4 kcal/mol not only makes the ring susceptible to cleavage but also activates adjacent C-H bonds, enabling unique reactivity and derivatization pathways that are not as readily accessible in less strained systems like pyrrolidines. rsc.org This section explores the chemoselective functionalization, electrophilic and nucleophilic trapping reactions, and late-stage diversification strategies that highlight the synthetic utility of the N-acylated azetidine core.

Chemoselective Functionalization of N-Acylated Azetidines

Chemoselectivity in the functionalization of N-acylated azetidines is crucial for the synthesis of complex molecules. The acyl group on the nitrogen atom, such as the 4-bromobenzoyl group, plays a significant role in directing reactivity. It can influence the acidity of the α-protons and modulate the nucleophilicity of the nitrogen atom.

One prominent strategy for chemoselective functionalization is the α-lithiation of the azetidine ring. The N-acyl group can stabilize an adjacent carbanion, facilitating deprotonation at the C2 position. For instance, N-Boc-2-aryl-azetidines have been shown to undergo exclusive α-lithiation when treated with a strong lithium base. uniba.it This regioselectivity allows for the introduction of various substituents at a specific position without affecting the acyl group or other parts of the molecule.

In the context of more complex systems, such as peptides containing a 3-aminoazetidine (3-AAz) subunit, the azetidine nitrogen offers a handle for selective modification. A key feature of this chemistry is the ability to perform late-stage modifications on macrocyclic peptides via the 3-AAz unit. nih.gov This can be achieved through chemoselective deprotection and subsequent substitution at the azetidine nitrogen, demonstrating that the N-substituent can be manipulated even in the presence of multiple other functional groups. nih.gov

The desymmetrization of meso-N-acyl-azetidines is another powerful example of chemoselective functionalization. Using chiral catalysts, such as BINOL-derived phosphoric acid, it is possible to achieve a catalytic intermolecular desymmetrization. rsc.org This process selectively opens the azetidine ring with a nucleophile, creating chiral products with high enantioselectivity. The reaction proceeds through a bifunctional activation of both the azetidine nitrogen and the nucleophile by the catalyst, highlighting a sophisticated level of molecular recognition and selective transformation. rsc.org

| Reaction Type | Substrate Type | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| α-Lithiation | N-Boc-2-aryl-azetidine | Lithium Base (e.g., s-BuLi) | Exclusive functionalization at the C2 position. | uniba.it |

| N-Deprotection/Substitution | Macrocyclic peptide with 3-AAz unit | Acid/Base | Selective modification at the azetidine nitrogen. | nih.gov |

| Desymmetrization | meso-N-Benzoyl-azetidine | BINOL-derived phosphoric acid / Thiol nucleophile | Enantioselective ring-opening to form chiral amines. | rsc.org |

Electrophilic and Nucleophilic Trapping Reactions on Azetidine Ring

The generation of reactive intermediates from the azetidine ring, followed by their interception or "trapping" with electrophiles or nucleophiles, is a cornerstone of azetidine chemistry. The most common strategy involves the deprotonation of an α-proton to form a lithiated intermediate, which can then be trapped by a wide range of electrophiles.

The α-lithiation of N-protected azetidines, followed by electrophilic trapping, provides a direct route to 2-substituted azetidines. nih.govacs.org For example, s-BuLi-induced α-lithiation of N-Boc-3-methoxyazetidine leads to an elimination and a subsequent in situ α-lithiation to generate N-Boc-2-lithio-2-azetine. This highly reactive intermediate can be trapped with various electrophiles, including carbonyl compounds and heteroatom electrophiles. nih.gov Transmetalation of the lithiated species to an organocopper intermediate further expands the scope to include allylation and propargylation reactions. nih.govacs.org

The scope of electrophiles that can be used to trap these lithiated azetidine intermediates is broad, as demonstrated in flow chemistry systems. Aldehydes, ketones, imines, and silyl (B83357) chlorides have all been successfully employed to generate a diverse array of 2-substituted 2-azetines. nih.gov This approach underscores the versatility of generating a nucleophilic center on the strained azetidine ring for subsequent bond formation.

Conversely, the azetidine ring can be activated to react with nucleophiles. The formation of an azetidinium ion by N-alkylation significantly enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. nih.govgoogle.com This nucleophilic ring-opening typically occurs in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov The regioselectivity of the attack (at C2 vs. C4) is influenced by the substitution pattern on the ring.

| Intermediate | Generation Method | Trapping Agent | Product Type | Reference |

|---|---|---|---|---|

| α-Lithiated Azetine | α-Lithiation/Elimination | Electrophiles (aldehydes, ketones, disulfides) | 2-Substituted 2-Azetines | nih.govacs.org |

| α-Lithiated Azetine-Copper | Transmetalation from Lithiated Azetine | Allylic/Propargylic Halides | 2-Allylated/Propargylated 2-Azetines | nih.govacs.org |

| Azetidinium Ion | N-Alkylation | Nucleophiles (e.g., halides, thiols) | Polysubstituted Linear Amines | nih.gov |

Late-Stage Functionalization Strategies for Structural Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule, such as a drug candidate or a natural product, in the final steps of its synthesis. nih.govmpg.de This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov Azetidine-containing molecules, including derivatives of this compound, are excellent candidates for LSF due to the unique reactivity conferred by the strained ring.

One effective LSF strategy involves leveraging the azetidine core itself as a site for diversification. For instance, in complex macrocyclic peptides containing a 3-aminoazetidine unit, the azetidine nitrogen can be selectively unmasked and re-functionalized at a late stage. This has been used to attach various reporter groups, such as dyes and biotin (B1667282) tags, to the peptide scaffold. nih.gov

Another approach is to utilize functional handles on the N-acyl group. The 4-bromobenzoyl moiety in this compound is a prime example of a functional handle ripe for LSF. The bromo-substituent can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a vast range of aryl, alkyl, alkynyl, and amino groups, leading to extensive structural diversification from a single advanced intermediate. nih.gov

Furthermore, C-H functionalization represents a frontier in LSF. While direct C-H functionalization of the azetidine ring can be challenging, methods are emerging for the regioselective introduction of functional groups onto the aromatic rings of complex molecules. researchgate.net These strategies can be applied to the benzoyl portion of this compound to introduce further diversity. The development of new catalytic systems is continuously expanding the toolbox for LSF, enabling the modification of complex molecules with high precision and efficiency. nih.gov

Ring Expansion Reactions of Azetidines to Larger Heterocycles

The significant ring strain inherent in the azetidine core makes it an excellent precursor for ring expansion reactions, providing access to larger, often more therapeutically relevant, nitrogen-containing heterocycles such as pyrrolidines (5-membered), piperidines (6-membered), and azepanes (7-membered). elsevierpure.comresearchgate.net These transformations leverage the release of strain as a thermodynamic driving force.

Ring expansion reactions of azetidines can be initiated in several ways. One common method involves the rearrangement of an intermediate formed from the azetidine. For example, the reaction of rhodium-bound carbenes with strained aziridines can lead to a [3+1] ring expansion to yield azetidines. nih.gov A conceptually similar, though less common, transformation could expand an azetidine to a pyrrolidine (B122466).

More established routes involve the formation of an azetidinium ylide, which can undergo sigmatropic rearrangements. The synthetic utility of these transformations is significant as they can create complex heterocyclic systems from relatively simple azetidine precursors. researchgate.net

Another strategy involves the ring expansion of functionalized azetidines. For instance, 2-cyanoazetidines can serve as precursors for ring expansion to pyrrolidines. researchgate.net Similarly, other substituents on the azetidine ring can be designed to facilitate a ring-enlarging cascade upon treatment with specific reagents. These reactions often proceed with a high degree of stereochemical control, transferring the stereochemistry of the starting azetidine to the larger heterocyclic product.

The expansion of azetidines into a variety of N-heterocyclic compounds has been demonstrated with unsaturated compounds like electron-deficient isocyanates, allenes, and arynes, which can lead to five-, six-, seven-, or even eight-membered rings. elsevierpure.com This highlights the versatility of the strained azetidine ring as a building block for a diverse range of heterocyclic structures.

| Starting Material | Reagent/Conditions | Product Heterocycle | Reference |

|---|---|---|---|

| Functionalized Azetidines | Various (e.g., thermal, catalytic) | Pyrrolidines | researchgate.net |

| Functionalized Azetidines | Various | Azepanes | researchgate.net |

| Azetidines | Electron-deficient isocyanates, allenes, arynes | Five- to eight-membered N-heterocycles | elsevierpure.com |

Advanced Spectroscopic and Diffraction Based Structural Characterization of N Acylated Azetidines

Elucidation of Absolute and Relative Stereochemistry (e.g., X-ray Diffraction Analysis)

Single-crystal X-ray diffraction is an unparalleled technique for the definitive determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and torsional angles. This method is crucial for establishing the absolute and relative stereochemistry of chiral molecules and for understanding intermolecular interactions in the solid state.

While a crystal structure for 1-(4-Bromobenzoyl)azetidine is not publicly available, analysis of closely related structures, such as 3-(4-Bromobenzoyl)-N-phenyl-1,3-oxazolidin-2-imine, offers valuable insights into the expected solid-state conformation. researchgate.net In such structures, the bromobenzoyl group's geometry and its orientation relative to the heterocyclic ring can be precisely determined.

For N-acylated azetidines, X-ray diffraction studies would reveal key structural features:

Amide Bond Conformation: The geometry of the amide bond, including the C-N bond length and the planarity of the N-C=O group, can be accurately measured. The orientation of the 4-bromobenzoyl group relative to the azetidine (B1206935) ring is a critical conformational feature.

Intermolecular Interactions: In the crystal lattice, molecules of this compound would be held together by various non-covalent interactions, such as hydrogen bonding (if co-crystallized with a suitable donor), halogen bonding involving the bromine atom, and π-stacking of the aromatic rings. Understanding these interactions is vital for predicting crystal packing and material properties.

A hypothetical data table summarizing expected crystallographic parameters for this compound, based on known structures of similar compounds, is presented below.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1000-1500 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.4-1.6 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional NMR techniques are powerful for unambiguously assigning proton and carbon signals and for establishing through-bond and through-space correlations. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show correlations between the protons on the azetidine ring, specifically between the α-protons (adjacent to the nitrogen) and the β-proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is the primary method for assigning the carbon signals of the azetidine ring and the bromobenzoyl moiety based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC would show correlations from the azetidine α-protons to the amide carbonyl carbon, and from the aromatic protons to the carbons within the bromophenyl ring.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts for this compound, inferred from data for similar N-acylated azetidines and bromobenzoyl derivatives.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Azetidine α-CH₂ | 4.0 - 4.5 (t) | 50 - 55 |

| Azetidine β-CH₂ | 2.2 - 2.7 (quintet) | 15 - 20 |

| Amide C=O | - | 165 - 170 |

| Aromatic CH (ortho to CO) | 7.5 - 7.7 (d) | 128 - 130 |

| Aromatic CH (meta to CO) | 7.6 - 7.8 (d) | 131 - 133 |

| Aromatic C-Br | - | 125 - 128 |

| Aromatic C-CO | - | 135 - 138 |

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. Although the natural abundance of the ¹⁵N isotope is low (0.37%), modern NMR techniques, such as inverse-detected experiments (e.g., ¹H-¹⁵N HMBC), allow for its observation with reasonable sensitivity. nih.govresearchgate.net

The chemical shift of the nitrogen atom in N-acylated azetidines is sensitive to the nature of the acyl group and the conformation of the azetidine ring. For unsubstituted azetidine, the ¹⁵N resonance is around δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt N-acylation typically shifts this resonance downfield. For this compound, the ¹⁵N chemical shift is expected to be in the range of δ 130-160 ppm, characteristic of amides. This significant downfield shift compared to the parent azetidine is due to the electron-withdrawing effect of the benzoyl group and the delocalization of the nitrogen lone pair into the carbonyl group.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. mdpi.comnih.gov For this compound (C₁₀H₁₀BrNO), HRMS would provide a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Precise Molecular Formula Confirmation:

| Ion | Calculated Exact Mass |

| [M+H]⁺ (C₁₀H₁₁BrNO)⁺ | 240.0022 |

| [M+Na]⁺ (C₁₀H₁₀BrNNaO)⁺ | 261.9841 |

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern Analysis:

Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry causes the molecular ion to fragment in a predictable manner, providing valuable structural information. The fragmentation pattern of this compound is expected to be dominated by cleavages at the weakest bonds, primarily the amide bond and bonds within the azetidine ring.

Expected Key Fragment Ions:

| m/z | Proposed Fragment Structure |

| 240/242 | [M+H]⁺, Molecular ion |

| 183/185 | [Br-C₆H₄-CO]⁺, 4-Bromobenzoyl cation (characteristic fragment) |

| 155/157 | [Br-C₆H₄]⁺, Bromophenyl cation |

| 57 | [C₃H₅N]⁺, Azetidine ring fragment |

The most intense peak in the mass spectrum, the base peak, is likely to be the stable 4-bromobenzoyl cation (m/z 183/185), formed by the cleavage of the amide C-N bond. This characteristic fragment is a strong indicator of the presence of the bromobenzoyl moiety. The mass spectrum of 4-bromobenzoyl chloride from the NIST database shows a prominent peak for the [Br-C₆H₄-CO]⁺ fragment, supporting this prediction. nist.gov

Theoretical and Computational Chemistry Studies on 1 4 Bromobenzoyl Azetidine and Azetidine Systems

Quantum Chemical Calculations of Ring Strain and Energetics

The defining characteristic of the azetidine (B1206935) ring is its significant inherent strain, which dictates much of its reactivity. rsc.orgrsc.org Quantum chemical calculations are instrumental in quantifying this strain and understanding the energetic landscape of azetidine-containing molecules. The ring strain of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value is a consequence of bond angle distortion from the ideal sp³ hybridization and torsional strain.

This considerable ring strain makes azetidines more stable and easier to handle than the highly strained three-membered aziridines, yet significantly more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.orgrsc.org This intermediate reactivity is a key feature exploited in synthetic chemistry. Computational studies have shown that the introduction of substituents, such as the 4-bromobenzoyl group on the nitrogen atom of 1-(4-Bromobenzoyl)azetidine, can modulate the ring's energetic properties. Delocalization of the nitrogen lone pair into the benzoyl group can alter the electronic structure and subtly influence the ring strain. nih.gov Furthermore, the high ring strain is a source of potential energy, which is a property leveraged in the design of energetic materials. nih.gov

Comparative Ring Strain Energies

| Cyclic Compound | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for dissecting complex reaction mechanisms involving azetidine systems. cnr.it Theoretical calculations allow researchers to map potential energy surfaces, identify intermediates, and calculate activation barriers for various synthetic routes, such as cycloadditions, ring expansions, and photochemical reactions. nih.govacs.orgmagtech.com.cnnih.gov

For instance, the synthesis of azetidines via the aza Paternò-Büchi reaction—a [2+2] photocycloaddition of an imine and an alkene—has been extensively studied computationally. rsc.orgresearchgate.netrsc.org These studies help explain the challenges in capturing the excited state of the imine, which can rapidly relax through non-productive pathways. rsc.orgresearchgate.net Similarly, computational investigations have been crucial in understanding the regioselectivity of radical 4-exo-dig cyclizations of ynamides to form azetidines, confirming why this anti-Baldwin pathway is preferred over the 5-endo-dig alternative. nih.gov DFT calculations have also been used to rationalize the solvent-dependent selective transformation of 2-bromomethylaziridines into either aziridines or azetidines. ugent.be

Transition State Analysis and Energy Landscapes for Reaction Pathways

A cornerstone of mechanistic computational chemistry is the analysis of transition states (TS) and the construction of energy landscapes. researchgate.net By locating and characterizing the geometry and energy of transition states, chemists can understand the feasibility and kinetics of a proposed reaction pathway. Density Functional Theory (DFT) is a common method used to compute these parameters with high accuracy. nih.govrsc.org

In the context of azetidine synthesis, DFT computations have revealed that the success of visible light-mediated aza Paternò-Büchi reactions is determined by a competition between the desired [2+2] cycloaddition and an unproductive alkene dimerization. researchgate.net The calculations show that matching the frontier molecular orbital energies of the reactants lowers the transition-state energy (ΔGǂ), promoting the desired reaction. researchgate.net For catalytic reactions, such as the desymmetrization of N-acyl-azetidines using chiral phosphoric acids, computational analysis of diastereomeric transition states can accurately reproduce and explain the experimentally observed enantioselectivity by identifying key non-covalent interactions and substrate distortions within the catalyst's chiral pocket. nih.govrsc.org

Prediction of Reactivity and Selectivity in Novel Transformations

Beyond explaining observed results, a major goal of computational chemistry is to predict the outcomes of unknown reactions. This predictive power is especially valuable for complex systems like those involving azetidines, where multiple reaction pathways can compete.

Computational investigations into aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid have successfully predicted trends in stereoselectivity using DFT. researchgate.net In chiral phosphoric acid-catalyzed desymmetrizations of N-acyl-azetidines, computational models have been developed to rationalize selectivity based on how the nucleophile and the benzoyl group occupy specific quadrants within the chiral catalyst's pocket. researchgate.netnih.gov These models are crucial for understanding how subtle changes in catalyst or substrate structure influence the reaction's stereochemical outcome. nih.govresearchgate.net This predictive capability allows for the rational design of new catalysts and reaction conditions to achieve higher selectivity. researchgate.net

Conformational Analysis of the Azetidine Ring and Its Substituents

Studies on fluorinated azetidines have shown that the ring pucker can be significantly influenced by interactions between substituents and the nitrogen atom. researchgate.net For instance, a favorable charge-dipole interaction between a fluorine atom and a positively charged nitrogen can invert the ring's preferred pucker compared to its neutral state. researchgate.net In this compound, the large, planar benzoyl group attached to the nitrogen atom will have a profound effect on the ring's conformational dynamics, including the barrier to ring inversion and the preference for specific puckered states. Conformational analysis helps predict the most stable three-dimensional structure, which is essential for understanding its interaction with biological targets or other reagents. libretexts.orgethz.chlumenlearning.comnih.gov

Analysis of Orbital Interactions and Electronic Structure (e.g., Frontier Molecular Orbitals)

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful predictive tool in this regard. wikipedia.orgyoutube.com Computational chemistry provides the means to calculate the energies and visualize the shapes of these orbitals.

For reactions that form azetidines, such as the aza Paternò-Büchi reaction, FMO analysis is critical. researchgate.net Computational models have shown that efficient cycloaddition occurs when the HOMO and LUMO energies of the reacting alkene and imine are well-matched. researchgate.net The introduction of electron-donating or electron-withdrawing substituents, like the 4-bromobenzoyl group, significantly tunes the electronic properties and frontier orbital energy levels of the azetidine system. rsc.org The electron-withdrawing nature of the benzoyl group in this compound lowers the energy of the nitrogen's lone pair and affects the HOMO-LUMO gap, thereby influencing its reactivity as a nucleophile or its participation in cycloaddition reactions.

Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Orbital | Description | Role in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital that contains electrons. | Acts as the electron donor (nucleophile). Its energy level indicates the molecule's ability to donate electrons. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that does not contain electrons. | Acts as the electron acceptor (electrophile). Its energy level indicates the molecule's ability to accept electrons. youtube.com |

Computational Guidance for Expedited Synthetic Design and Substrate Prediction

One of the most impactful applications of theoretical and computational chemistry is its ability to guide and accelerate synthetic efforts. bioquicknews.comnih.gov By building predictive models, chemists can move beyond laborious trial-and-error experimentation. mit.edu

Recent studies on the synthesis of azetidines via photocatalysis have demonstrated this power. mit.edu Researchers developed computational models that could accurately predict which pairs of alkenes and oximes would successfully react to form an azetidine. mit.edu These models, which calculate frontier orbital energies and other properties, allow for the rapid prescreening of potential substrates in seconds. mit.edu This approach not only predicts success but also anticipates potential yield, identifying reactions that are unlikely to be efficient. mit.edu This computational pre-screening has revealed that the scope for azetidine synthesis is much broader than previously assumed, opening doors to new derivatives. mit.edu This synergy between computation and experimentation represents a modern, more efficient paradigm for chemical synthesis and discovery.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms of 1-(4-Bromobenzoyl)azetidine

The synthesis of this compound is most commonly achieved through the acylation of azetidine (B1206935) with 4-bromobenzoyl chloride. acs.org This reaction involves the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic carbonyl carbon of the acid chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

The reactivity of this compound is dictated by the interplay of its two key functional components: the strained four-membered azetidine ring and the reactive 4-bromophenyl group. The azetidine ring, with a ring strain of approximately 25.4 kcal/mol, is susceptible to ring-opening reactions under various conditions. rsc.org This inherent strain makes the ring more stable than the highly reactive aziridines, yet reactive enough to participate in unique chemical transformations. rsc.orgrsc.org The reactivity of the azetidine ring is often triggered by activation of the nitrogen atom. rsc.org

The 4-bromophenyl moiety serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Key Reaction Classes for this compound:

| Reaction Type | Description | Potential Products |

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction between the aryl bromide and a boronic acid or ester, forming a new C-C bond. researchgate.netmdpi.com | Biaryl compounds with diverse functionalities. |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction for the formation of a C-N bond between the aryl bromide and an amine. libretexts.orgwikipedia.org | N-aryl azetidine derivatives. |

| Ring-Opening Reactions | Cleavage of the C-N or C-C bonds of the azetidine ring, often promoted by acids or nucleophiles. nih.govrsc.org | Functionalized γ-amino alcohols or other open-chain compounds. |

| Nucleophilic Substitution | Displacement of the bromide on the aromatic ring with various nucleophiles, although this is generally less common than cross-coupling reactions for aryl bromides. | Aromatic ethers, thioethers, or nitriles, depending on the nucleophile. |

Identification of Unaddressed Synthetic Challenges and Mechanistic Questions

Despite the seemingly straightforward synthesis and predictable reactivity of this compound, several synthetic challenges and mechanistic questions remain. A primary challenge lies in achieving selective transformations when both the azetidine ring and the aryl bromide can react under similar conditions. For instance, certain palladium catalysts used for cross-coupling could potentially interact with the azetidine nitrogen, leading to catalyst deactivation or undesired side reactions.

Furthermore, the interplay between the electronic nature of the 4-bromobenzoyl group and the reactivity of the azetidine ring is not fully understood. The electron-withdrawing nature of the benzoyl group can influence the nucleophilicity of the azetidine nitrogen and the stability of the ring. Mechanistic studies are needed to elucidate the precise effects of the substituent on the kinetics and thermodynamics of ring-opening reactions.

Unaddressed Questions:

Chemoselectivity in Catalysis: Can catalytic systems be developed to selectively functionalize the aryl bromide without inducing ring-opening of the azetidine?

Regioselectivity of Ring-Opening: Under what conditions can the C-N versus C-C bonds of the azetidine ring be selectively cleaved?

Influence of the Benzoyl Group: How does the 4-bromobenzoyl substituent affect the conformational dynamics and reactivity of the azetidine ring compared to other N-substituents?

Stereocontrolled Syntheses: For chiral derivatives of this compound, how can stereochemistry be controlled during synthesis and subsequent reactions?

Emerging Research Avenues for this compound and Advanced Azetidine Chemistry

The unique structural features of this compound position it as a valuable building block for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. Future research is likely to focus on several key areas.

One promising avenue is the use of this compound in the synthesis of libraries of complex molecules for drug discovery. The ability to perform diverse cross-coupling reactions on the aryl bromide, coupled with the potential for subsequent modifications of the azetidine ring, allows for the rapid generation of a wide range of molecular architectures.

Another area of interest is the development of novel polymerization reactions involving azetidine derivatives. The ring-opening of azetidines can be exploited to create novel polymers with unique properties. The functional handle provided by the 4-bromophenyl group could be used to further modify these polymers or to create cross-linked materials.

Finally, detailed mechanistic investigations into the reactivity of N-acyl azetidines will continue to be a priority. A deeper understanding of the factors that govern their stability and reaction pathways will enable the design of more efficient and selective synthetic methods.

Future Research Directions:

| Research Area | Focus | Potential Impact |

| Medicinal Chemistry | Synthesis of novel azetidine-containing compounds as potential therapeutic agents. | Discovery of new drugs with improved pharmacological profiles. mu.edu.iq |

| Materials Science | Development of new polymers and functional materials based on azetidine ring-opening. | Creation of materials with tailored properties for various applications. |

| Catalysis | Design of new catalytic methods for the selective functionalization of complex azetidines. | More efficient and sustainable synthesis of valuable chemical compounds. |

| Mechanistic Studies | In-depth investigation of the reaction mechanisms of N-acyl azetidines. | A more fundamental understanding of chemical reactivity, leading to the development of new synthetic strategies. |

Q & A

Q. How can researchers assess the purity and structural integrity of 1-(4-Bromobenzoyl)azetidine post-synthesis?

Answer:

- Methodology : Use 1H and 13C NMR spectroscopy to confirm the presence of characteristic peaks (e.g., the azetidine ring protons at ~3.5–4.5 ppm and bromobenzoyl aromatic protons at ~7.5–8.0 ppm).

- X-ray crystallography can resolve structural ambiguities by determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded dimers observed in related bromobenzoyl derivatives) .

- Mass spectrometry (e.g., ESI-MS) verifies molecular weight and detects impurities via isotopic patterns (e.g., bromine’s distinct 1:1 isotopic signature).

Q. What safety protocols are critical when handling brominated azetidine derivatives like this compound?

Answer:

- PPE Requirements : Wear impervious gloves (e.g., nitrile), tightly sealed goggles , and protective lab coats to prevent skin/eye contact. Use respirators in high-concentration environments .

- First Aid : For skin exposure, wash immediately with soap and water for ≥15 minutes. For eye contact, flush with water for 10–15 minutes and consult an ophthalmologist .

- Ventilation : Work in a fume hood to mitigate inhalation risks, as brominated compounds may release toxic vapors during reactions.

Q. What solvent systems are optimal for recrystallizing this compound?

Answer:

- Preferred Solvents : Methanol or ethanol are commonly used due to their moderate polarity and ability to dissolve brominated aromatics. For example, crystals of analogous compounds (e.g., 1-(4-bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide) were grown from methanol .

- Crystallization Monitoring : Track solubility changes via polarized light microscopy or DSC (Differential Scanning Calorimetry) to identify phase transitions.

Advanced Research Questions

Q. How can phase-transfer catalysis (PTC) optimize the cyclization step in synthesizing this compound?

Answer:

- Mechanistic Insight : PTC (e.g., using tetrabutylammonium bromide) enhances nucleophilic substitution by shuttling reactants between aqueous and organic phases. This is critical for azetidine ring closure, where steric hindrance from the bromobenzoyl group slows intramolecular reactions .

- By-Product Mitigation : Monitor reaction progress with HPLC to detect intermediates (e.g., uncyclized precursors). Adjust pH and temperature to favor cyclization over dimerization.

Q. What computational methods predict the conformational stability of this compound derivatives?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model ground-state geometries and assess steric/electronic effects. For example, the electron-withdrawing bromobenzoyl group reduces azetidine ring flexibility, increasing strain energy .

- Lattice Energy Analysis : Compare calculated (DFT) and experimental (X-ray) hydrogen-bonding patterns to evaluate packing efficiency .

Q. How do researchers resolve enantiomers of this compound derivatives, and what chiral resolution methods are effective?

Answer:

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) to separate enantiomers.

- Crystallization with Chiral Auxiliaries : Co-crystallize racemic mixtures with enantiopure resolving agents (e.g., tartaric acid derivatives) to induce diastereomeric salt formation .

- Dynamic Kinetic Resolution : Employ asymmetric catalysts (e.g., Ru-BINAP complexes) during synthesis to favor a single enantiomer.

Q. What spectroscopic techniques identify electronic effects of the bromobenzoyl group on the azetidine ring?

Answer:

- UV-Vis Spectroscopy : Compare absorption spectra of bromobenzoyl-azetidine with non-brominated analogs to study conjugation effects (e.g., bathochromic shifts due to bromine’s electron-withdrawing nature).

- IR Spectroscopy : Analyze carbonyl stretching frequencies (C=O of benzoyl group) to assess resonance stabilization. Bromine’s inductive effect typically increases the C=O stretching frequency .

Q. How can researchers address contradictions in reported crystallographic data for bromobenzoyl-azetidine derivatives?

Answer:

- Validation via SHELX Refinement : Re-analyze raw diffraction data using SHELXL to check for overfitting or missed symmetry elements (e.g., twinning in monoclinic systems) .

- Cross-Validation with CSD Database : Compare unit cell parameters and hydrogen-bonding motifs with entries in the Cambridge Structural Database to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.